4-(Benzyloxy)-2-isopropoxybenzaldehyde
Overview
Description
4-(Benzyloxy)-2-isopropoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of a benzyloxy group and an isopropoxy group attached to a benzene ring, with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-isopropoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde. This intermediate is then reacted with isopropyl bromide under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-isopropoxybenzaldehyde undergoes various types of chemical reactions, including:
Substitution: The benzyloxy and isopropoxy groups can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acidic or basic conditions, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 4-(Benzyloxy)-2-isopropoxybenzoic acid
Reduction: 4-(Benzyloxy)-2-isopropoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(Benzyloxy)-2-isopropoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-isopropoxybenzaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The benzyloxy and isopropoxy groups can interact with hydrophobic regions of proteins and other biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)benzaldehyde
- 4-(Isopropoxy)benzaldehyde
- 4-(Methoxy)benzaldehyde
Uniqueness
4-(Benzyloxy)-2-isopropoxybenzaldehyde is unique due to the presence of both benzyloxy and isopropoxy groups on the benzene ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-phenylmethoxy-2-propan-2-yloxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-13(2)20-17-10-16(9-8-15(17)11-18)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDITVXJBSXEFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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